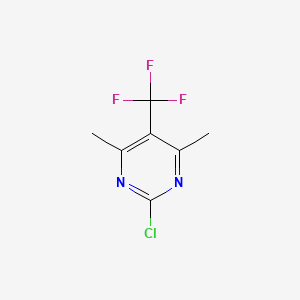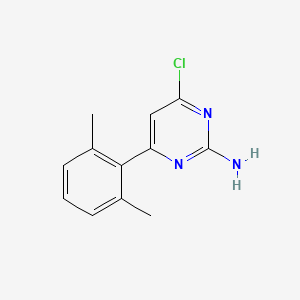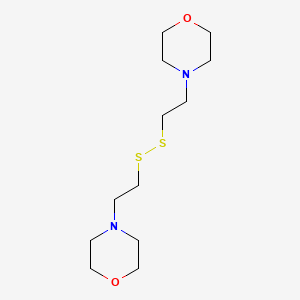
4-Nitro-3-(trifluoromethyl)phenylacetylene
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-Nitro-3-(trifluoromethyl)phenylacetylene is an organic compound with the molecular formula C9H4F3NO2 It is characterized by the presence of a nitro group (-NO2) and a trifluoromethyl group (-CF3) attached to a phenyl ring, along with an acetylene group (-C≡CH)
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 4-Nitro-3-(trifluoromethyl)phenylacetylene typically involves the following steps:
Sonogashira Coupling: This reaction involves the coupling of an aryl halide with an acetylene derivative in the presence of a palladium catalyst and a copper co-catalyst. The reaction is typically carried out in an inert atmosphere, such as nitrogen or argon, and requires a base, such as triethylamine.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process.
Analyse Des Réactions Chimiques
Types of Reactions
4-Nitro-3-(trifluoromethyl)phenylacetylene undergoes various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amino group (-NH2) using reducing agents such as hydrogen gas in the presence of a palladium catalyst.
Substitution: The trifluoromethyl group can participate in nucleophilic aromatic substitution reactions, where nucleophiles replace the trifluoromethyl group under specific conditions.
Addition: The acetylene group can undergo addition reactions with various electrophiles, such as halogens or hydrogen halides.
Common Reagents and Conditions
Oxidation: Hydrogen gas, palladium catalyst.
Substitution: Nucleophiles such as amines or thiols, appropriate solvents, and elevated temperatures.
Addition: Halogens (e.g., bromine), hydrogen halides (e.g., hydrogen chloride), and suitable solvents.
Major Products Formed
Reduction: 4-Amino-3-(trifluoromethyl)phenylacetylene.
Substitution: Products with nucleophiles replacing the trifluoromethyl group.
Addition: Halogenated or hydrogenated derivatives of the original compound.
Applications De Recherche Scientifique
4-Nitro-3-(trifluoromethyl)phenylacetylene has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules, particularly in the development of pharmaceuticals and agrochemicals.
Biology: The compound’s derivatives are studied for their potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a precursor for drugs targeting specific molecular pathways.
Industry: It is used in the production of specialty chemicals and materials with unique properties, such as high thermal stability and resistance to chemical degradation.
Mécanisme D'action
The mechanism by which 4-Nitro-3-(trifluoromethyl)phenylacetylene exerts its effects depends on the specific application and the molecular targets involved. For example:
Biological Activity: The nitro group can undergo bioreduction to form reactive intermediates that interact with cellular components, leading to antimicrobial or anticancer effects.
Chemical Reactivity: The acetylene group can participate in cycloaddition reactions, forming new ring structures that are valuable in synthetic chemistry.
Comparaison Avec Des Composés Similaires
Similar Compounds
4-Nitro-3-(trifluoromethyl)phenol: Similar structure but with a hydroxyl group instead of an acetylene group.
4-(Trifluoromethyl)phenylacetylene: Lacks the nitro group, affecting its reactivity and applications.
3-Nitro-4-(trifluoromethyl)phenylacetylene: Positional isomer with different chemical properties.
Uniqueness
4-Nitro-3-(trifluoromethyl)phenylacetylene is unique due to the combination of its functional groups, which confer distinct reactivity and potential applications. The presence of both a nitro group and a trifluoromethyl group on the phenyl ring, along with an acetylene group, makes it a versatile compound in synthetic chemistry and scientific research.
Propriétés
Formule moléculaire |
C9H4F3NO2 |
|---|---|
Poids moléculaire |
215.13 g/mol |
Nom IUPAC |
4-ethynyl-1-nitro-2-(trifluoromethyl)benzene |
InChI |
InChI=1S/C9H4F3NO2/c1-2-6-3-4-8(13(14)15)7(5-6)9(10,11)12/h1,3-5H |
Clé InChI |
JXHWOEBVOMUFEP-UHFFFAOYSA-N |
SMILES canonique |
C#CC1=CC(=C(C=C1)[N+](=O)[O-])C(F)(F)F |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



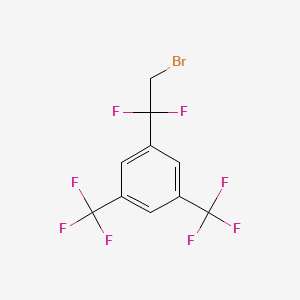
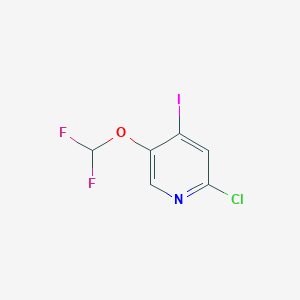


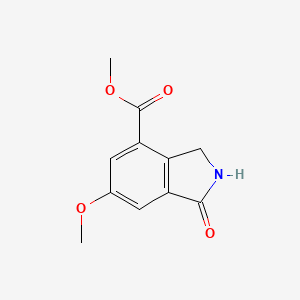
![4-(Benzyloxy)-2'-(trifluoromethyl)[1,1'-biphenyl]-3-carbaldehyde](/img/structure/B13914738.png)
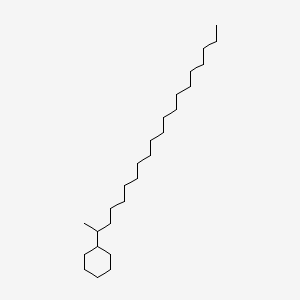
![N-[6-Methoxy-5-(2-methoxyphenoxy)-2-(4-pyridinyl)-4-pyrimidinyl]-5-(1-methylethyl)-2-pyridinesulfonamide](/img/structure/B13914751.png)
![3-Bromo-5,6-dichloro-pyrazolo[1,5-a]pyrimidine](/img/structure/B13914774.png)
